3-Amino-5-bromo-N-isopropylbenzamide
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Overview
Description
3-Amino-5-bromo-N-isopropylbenzamide: is a chemical compound belonging to the class of benzamide derivatives. It is characterized by the presence of an amino group at the third position, a bromine atom at the fifth position, and an isopropyl group attached to the nitrogen atom of the benzamide moiety. This compound is typically a white crystalline powder that is soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-N-isopropylbenzamide can be achieved through various synthetic routes. One common method involves the bromination of 3-amino-N-isopropylbenzamide using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-bromo-N-isopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted benzamides.
Oxidation Products: Nitrobenzamides.
Reduction Products: Aminobenzamides.
Scientific Research Applications
Chemistry: 3-Amino-5-bromo-N-isopropylbenzamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be utilized in the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the creation of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-N-isopropylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The amino and bromine groups play a crucial role in binding to these targets, leading to modulation of their activity. The isopropyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
- 3-Amino-5-bromo-N-methylbenzamide
- 3-Amino-5-bromo-N-ethylbenzamide
- 3-Amino-5-chloro-N-isopropylbenzamide
Uniqueness: 3-Amino-5-bromo-N-isopropylbenzamide is unique due to the presence of the isopropyl group, which imparts distinct physicochemical properties compared to its methyl and ethyl analogs.
Properties
IUPAC Name |
3-amino-5-bromo-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGJBTDTLNZANJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201264754 |
Source
|
Record name | 3-Amino-5-bromo-N-(1-methylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201264754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-15-0 |
Source
|
Record name | 3-Amino-5-bromo-N-(1-methylethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-bromo-N-(1-methylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201264754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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